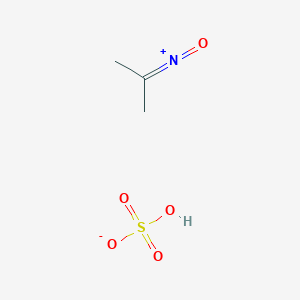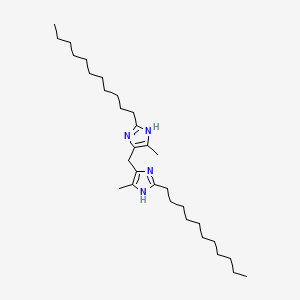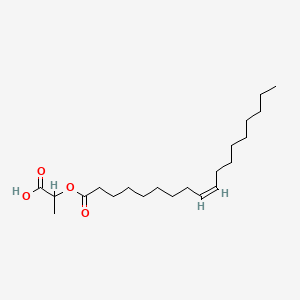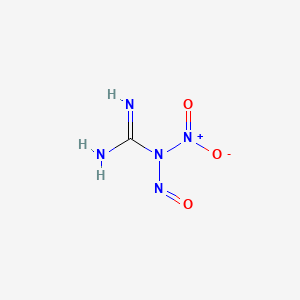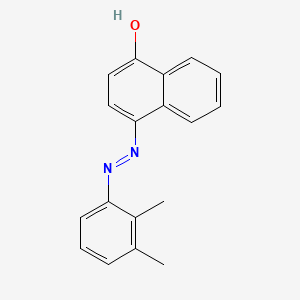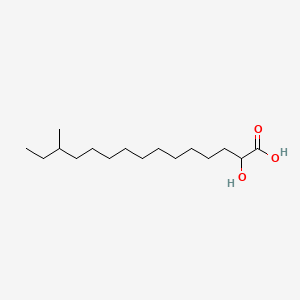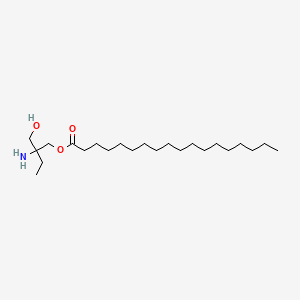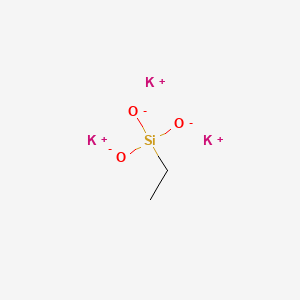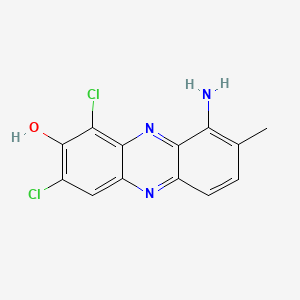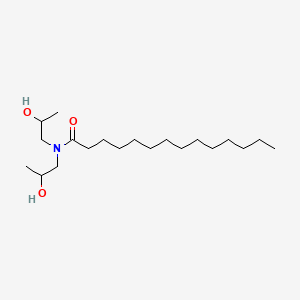
Acetophenone, O-methyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetophenone, O-methyloxime is an organic compound with the molecular formula C9H11NO. It is a derivative of acetophenone, where the oxime group is O-methylated. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetophenone, O-methyloxime can be synthesized through the reaction of acetophenone with hydroxylamine hydrochloride to form acetophenone oxime, followed by methylation using methyl iodide in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Acetophenone, O-methyloxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction can yield amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted oximes depending on the nucleophile used.
Applications De Recherche Scientifique
Acetophenone, O-methyloxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of acetophenone, O-methyloxime involves its interaction with various molecular targets. For instance, in the Beckmann rearrangement, the oxime group is protonated, leading to the formation of an intermediate that rearranges to form amides. This reaction is catalyzed by acids such as zeolite H-beta .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetophenone oxime: The parent compound without the O-methyl group.
Benzophenone oxime: A similar compound with a different aromatic group.
Cyclohexanone oxime: Another oxime derivative with a cyclohexane ring.
Uniqueness
Acetophenone, O-methyloxime is unique due to its specific structural features, which impart distinct reactivity and properties compared to other oxime derivatives. Its O-methyl group influences its chemical behavior, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
3376-33-8 |
|---|---|
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
(Z)-N-methoxy-1-phenylethanimine |
InChI |
InChI=1S/C9H11NO/c1-8(10-11-2)9-6-4-3-5-7-9/h3-7H,1-2H3/b10-8- |
Clé InChI |
FRRKMGKUCIICOM-NTMALXAHSA-N |
SMILES isomérique |
C/C(=N/OC)/C1=CC=CC=C1 |
SMILES canonique |
CC(=NOC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


